Ferrocene, ethyl-

Übersicht

Beschreibung

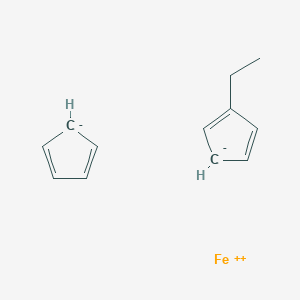

“Ferrocene, ethyl-” is an organoiron compound with the molecular formula C12H14Fe . It is a derivative of ferrocene, containing an ethyl group on one of the two cyclopentadienyl rings . The molecule is a complex consisting of two cyclopentadienyl rings sandwiching a central iron atom .

Physical And Chemical Properties Analysis

“Ferrocene, ethyl-” has a molecular weight of 214.08 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The exact mass and the monoisotopic mass of “Ferrocene, ethyl-” are both 214.044486 g/mol . The Topological Polar Surface Area of “Ferrocene, ethyl-” is 0 Ų .

Wissenschaftliche Forschungsanwendungen

Fuel Additives:

Conclusion

Ferrocene’s versatility continues to inspire research across ligand design, materials science, and medicinal chemistry. Its impact spans from fuel additives to potential cancer therapies, making it a captivating compound in scientific exploration . If you’d like further details or have additional questions, feel free to ask! 😊

Safety and Hazards

Zukünftige Richtungen

Ferrocene and its derivatives have found a wide range of applications in various fields, such as fuel additives, electrochemical sensors, catalysts in various organic reactions, and medicinal chemistry . They have been used to synthesize a wide range of materials, including polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties . Future research might focus on expanding these applications and exploring new ones.

Wirkmechanismus

Target of Action

“Ferrocene, ethyl-” primarily targets DNA . It has been found that introducing ferrocene into any molecule gives it specific properties . It increases lipophilicity, facilitating penetration through cellular and nuclear membranes . This allows the compound to interact with DNA, which plays a crucial role in cell function and replication.

Mode of Action

“Ferrocene, ethyl-” interacts with its targets primarily through electrostatic interactions . The compound’s interaction with DNA is significant for the development of novel drugs and understanding the mechanisms of their biological activity . The ferrocene/ferrocenium system plays a vital role in organometallic electrochemistry due to the high stability of the ferrocene moiety and its easy functionalization along with their rapid and straightforward self-exchange redox reactions .

Biochemical Pathways

It is known that the compound’s interaction with dna can affect various bio-structures, including betulin, artemisinin, steroids, and alkaloids

Pharmacokinetics

“Ferrocene, ethyl-” exhibits excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states . These properties contribute to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compound’s lipophilicity facilitates its absorption and distribution within the body . Its stability and solubility influence its metabolism and excretion . .

Result of Action

“Ferrocene, ethyl-” has been found to exhibit a wide variety of pharmacological activities . Its interaction with DNA can lead to changes in cell function and replication . The compound’s redox properties can enhance reaction kinetics and electrochemical responses . .

Action Environment

The action of “Ferrocene, ethyl-” can be influenced by various environmental factors. Its stability allows it to remain active under a range of conditions . Its solubility in organic solvents can influence its action in different biological environments . Furthermore, its redox properties can be affected by the presence of other redox-active compounds .

Eigenschaften

IUPAC Name |

cyclopenta-1,3-diene;1-ethylcyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNXGBYXGSKCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925841 | |

| Record name | Ethylferrocene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrocene, ethyl- | |

CAS RN |

1273-89-8 | |

| Record name | Ethylferrocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1273-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylferrocene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001273898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrocene, ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylferrocene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the antimicrobial properties of ferrocene, ethyl- derivatives?

A: Research indicates that acetyl ferrocene benzoyl hydrazone (AFZ), a ferrocene, ethyl- derivative, exhibits promising antimicrobial activity against Escherichia coli and Staphylococcus aureus []. Further research is needed to explore its potential as an antimicrobial agent.

Q2: How is the electrochemical behavior of ferrocene, ethyl- derivatives studied?

A: Cyclic voltammetry is a key technique used to study the electrochemical behavior of ferrocene, ethyl- derivatives [, ]. Studies have shown that these compounds exhibit characteristic redox waves in specific solvent systems, providing insights into their electron transfer properties. For example, AFZ displayed a pair of redox waves in anhydrous acetonitrile solution, with the peak current showing a linear relationship with the square root of the scan rate [].

Q3: Can ferrocene, ethyl- be incorporated into polymers, and what are the potential benefits?

A: Yes, ferrocene, ethyl- can be incorporated into polymers through techniques like cationic ring-opening polymerization (CROP) []. This method allows for the synthesis of well-defined copolymers with controlled molecular weight and end-group functionality. The incorporation of ferrocene, ethyl- introduces redox-active properties to the polymer, expanding its potential applications in areas such as sensors and electroactive materials.

Q4: How is ferrocene, ethyl- used to study enzyme activity?

A: Ferrocene, ethyl- derivatives like ferrocene ethyl phosphate ester (FcEtOPO(3)(2-)) can be used as substrates for enzymes like alkaline phosphatase (ALP) []. By monitoring the electrochemical signal of the reaction product, ferroceneethanol (FcEtOH), researchers can quantify ALP activity. This approach has been successfully used to determine ALP activity in biological samples like embryoid bodies.

Q5: Can ferrocene, ethyl- derivatives be used to analyze thiols?

A: Yes, N-(2-Ferrocene-ethyl)maleimide has been explored as a derivatizing agent for thiols in analytical techniques like liquid chromatography coupled with electrochemistry and mass spectrometry (LC/electrochemistry/MS) [, , ]. This approach leverages the specific reaction between the maleimide group and thiols, allowing for sensitive detection and quantification of thiol-containing molecules like cysteine in peptides and proteins.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)